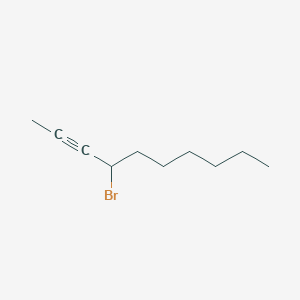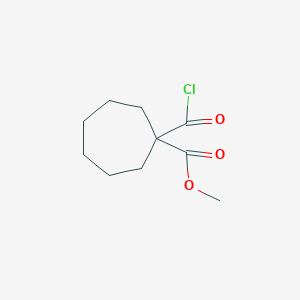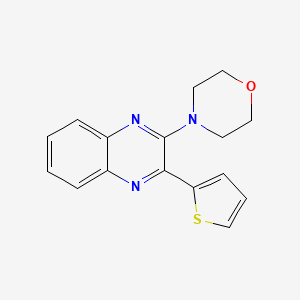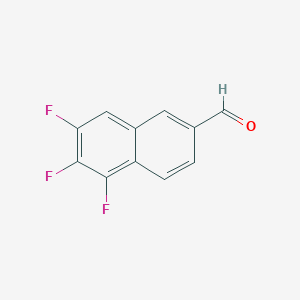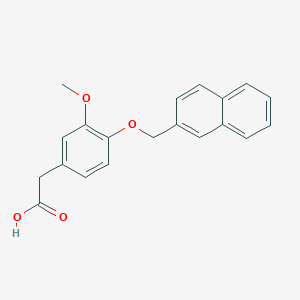
Benzeneacetic acid, 3-methoxy-4-(2-naphthalenylmethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methoxy-4-(naphthalen-2-ylmethoxy)phenyl)acetic acid is an organic compound with a complex structure that includes a methoxy group, a naphthalene ring, and a phenylacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxy-4-(naphthalen-2-ylmethoxy)phenyl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the naphthalen-2-ylmethoxy intermediate: This step involves the reaction of naphthalene with a suitable methoxy reagent under specific conditions to form the naphthalen-2-ylmethoxy intermediate.
Coupling with 3-methoxy-4-hydroxybenzaldehyde: The intermediate is then coupled with 3-methoxy-4-hydroxybenzaldehyde using a coupling reagent such as a Grignard reagent or a Suzuki-Miyaura coupling reaction.
Formation of the phenylacetic acid moiety:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .
化学反応の分析
Types of Reactions
2-(3-Methoxy-4-(naphthalen-2-ylmethoxy)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The naphthalene ring can be reduced under hydrogenation conditions to form a dihydronaphthalene derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydronaphthalene derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
科学的研究の応用
2-(3-Methoxy-4-(naphthalen-2-ylmethoxy)phenyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 2-(3-Methoxy-4-(naphthalen-2-ylmethoxy)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to specific receptors: Interacting with cellular receptors to modulate signaling pathways.
Inhibiting enzymes: Inhibiting the activity of enzymes involved in inflammatory or oxidative processes.
Modulating gene expression: Affecting the expression of genes related to cell growth, apoptosis, and stress response.
類似化合物との比較
Similar Compounds
3-Methoxyphenylacetic acid: A simpler analog with a methoxy group and a phenylacetic acid moiety.
Naphthalene derivatives: Compounds with similar naphthalene structures but different functional groups.
Phenylacetic acid derivatives: Compounds with variations in the substituents on the phenyl ring.
Uniqueness
2-(3-Methoxy-4-(naphthalen-2-ylmethoxy)phenyl)acetic acid is unique due to its combination of a methoxy group, a naphthalene ring, and a phenylacetic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
特性
CAS番号 |
833484-67-6 |
|---|---|
分子式 |
C20H18O4 |
分子量 |
322.4 g/mol |
IUPAC名 |
2-[3-methoxy-4-(naphthalen-2-ylmethoxy)phenyl]acetic acid |
InChI |
InChI=1S/C20H18O4/c1-23-19-11-14(12-20(21)22)7-9-18(19)24-13-15-6-8-16-4-2-3-5-17(16)10-15/h2-11H,12-13H2,1H3,(H,21,22) |
InChIキー |
GVSDGBQWUVJTEX-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)CC(=O)O)OCC2=CC3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methanone, phenyl[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14203987.png)
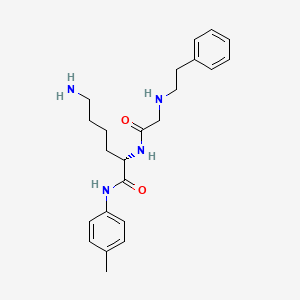
![Benzene, 5-[2-(3,5-dimethoxyphenyl)ethyl]-1,3-dimethoxy-2-propyl-](/img/structure/B14204011.png)
![3-Ethyl-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14204021.png)
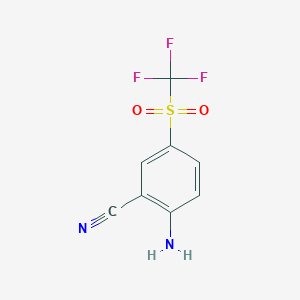
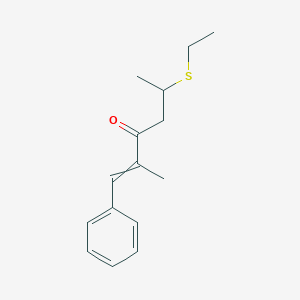
![Phenol, 2-[(1-phenylpropyl)amino]-](/img/structure/B14204027.png)
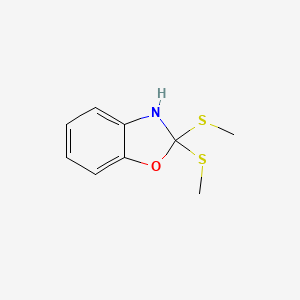

![4-Hydroxy-3-[2-(2-nitrophenyl)hydrazinyl]benzoic acid](/img/structure/B14204037.png)
